

Commercial Availability and Technical Guide for (R)-2-Methylpyrrolidine

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Compound of Interest		
Compound Name:	(R)-2-Methylpyrrolidine	
Cat. No.:	B1222950	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for **(R)-2-Methylpyrrolidine**. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chiral building block. The guide includes a summary of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows.

(R)-2-Methylpyrrolidine, with a CAS number of 41720-98-3, is a valuable chiral amine extensively used as a starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chiral center makes it a critical component for the enantioselective synthesis of complex molecules, including potent histamine H3 receptor antagonists and inhibitors of leucine-rich repeat kinase 2.[2]

Commercial Suppliers and Physical Properties

(R)-2-Methylpyrrolidine is commercially available from a variety of chemical suppliers. The typical purity offered is ≥99%, as determined by gas chromatography (GC). Below is a summary of its key physical and chemical properties.



Property	Value	Source(s)
CAS Number	41720-98-3	[1][2][3]
Molecular Formula	C5H11N	[1][2][3]
Molecular Weight	85.15 g/mol	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[1]
Purity (GC)	≥ 99%	[1]
Density	0.842 g/mL at 25 °C	[1][2][3]
Refractive Index	n20/D 1.4353	[2][3]
Optical Rotation	$[\alpha]^{20}/D = -18 \pm 2^{\circ} \text{ (c=1 in MeOH)}$	[1]
Storage Temperature	2-8°C	[1][2][3]

A list of some commercial suppliers includes, but is not limited to:

- Chem-Impex[1]
- Sigma-Aldrich (MilliporeSigma)[2][3]
- Parchem
- Sunway Pharm Ltd.
- BLD Pharm[5]
- Benchchem[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **(R)-2-Methylpyrrolidine**, adapted from patent literature and general analytical procedures.

Synthesis of (R)-2-Methylpyrrolidine from (S)-Prolinol



This method describes the synthesis of **(R)-2-Methylpyrrolidine** starting from the commercially available chiral building block, (S)-prolinol. The process involves the protection of the amine, conversion of the hydroxyl group to a leaving group, reduction to the methyl group, and subsequent deprotection.

Step 1: N-Protection of (S)-Prolinol

- To a solution of (S)-prolinol (1 equivalent) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 1.5 equivalents).
- Cool the mixture in an ice bath and add an amine-protecting reagent (e.g., di-tert-butyl dicarbonate, 1.1 equivalents) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-protected-(S)prolinol.

Step 2: Conversion of the Hydroxyl Group

- Dissolve the N-protected-(S)-prolinol (1 equivalent) in anhydrous dichloromethane and cool to 0°C.
- Add a base (e.g., triethylamine, 1.5 equivalents) followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 equivalents).
- Stir the reaction at 0°C for 2-4 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-protected-(S)-2-(sulfonyloxymethyl)pyrrolidine.

Step 3: Reduction to the Methyl Group



- Dissolve the product from Step 2 (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).
- Add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), portionwise at 0°C.
- Allow the reaction to stir at room temperature or gentle reflux for 4-8 hours.
- Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate to obtain N-protected-(R)-2-methylpyrrolidine.

Step 4: Deprotection of the Amine

- Dissolve the N-protected-**(R)-2-methylpyrrolidine** (1 equivalent) in a suitable solvent (e.g., dichloromethane or dioxane).
- Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature for 1-4 hours.
- Remove the solvent and excess acid under reduced pressure.
- Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield **(R)-2-Methylpyrrolidine**.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric excess of **(R)-2-Methylpyrrolidine** using chiral gas chromatography. Derivatization may be necessary to improve separation and detection.



Sample Preparation (Derivatization with Trifluoroacetic Anhydride):

- To a solution of (R)-2-Methylpyrrolidine (approximately 10 mg) in 1 mL of an aprotic solvent (e.g., dichloromethane) in a vial, add 100 μL of trifluoroacetic anhydride.
- Cap the vial and heat at 60°C for 30 minutes.
- Cool the vial to room temperature. The sample is now ready for injection.

GC-MS Conditions:

- Column: Chiral capillary column (e.g., Chirasil-L-Val or a cyclodextrin-based column like Rt-βDEXsm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 5°C/min to 180°C.
 - Hold at 180°C for 5 minutes.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Detector Temperature: 280°C (for FID).
- Injection Volume: 1 μL.
- Split Ratio: 50:1.

Data Analysis:

 Identify the peaks corresponding to the (R) and (S) enantiomers of the derivatized 2methylpyrrolidine.



- Integrate the peak areas for each enantiomer.
- Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area of major enantiomer Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

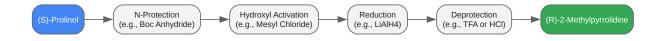
Signaling Pathways and Biological Context

While **(R)-2-Methylpyrrolidine** is a crucial building block for many biologically active compounds, there is limited direct evidence of its involvement as a primary signaling molecule in specific pathways. However, the broader class of pyrrolidine-containing molecules has been implicated in various biological activities. For instance, derivatives of pyrrolidine are known to interact with targets such as the estrogen receptor α and are being investigated for their potential in treating breast cancer.[7] The pyrrolidine scaffold is a common feature in natural products with diverse biological effects, including antimicrobial and anticancer properties.[7]

The primary role of **(R)-2-Methylpyrrolidine** in drug discovery is as a chiral synthon to introduce a specific stereochemistry, which is often critical for the desired pharmacological activity of the final drug molecule. For example, it is a key component in the synthesis of antagonists for the histamine H3 receptor, which is a target for treating neurological and cognitive disorders.[2][8]

Visualizations

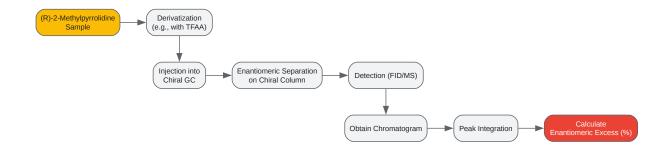
The following diagrams illustrate key experimental and logical workflows related to **(R)-2-Methylpyrrolidine**.



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Caption: Synthetic workflow for **(R)-2-Methylpyrrolidine** from **(S)-**Prolinol.





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Caption: Experimental workflow for chiral GC analysis of **(R)-2-Methylpyrrolidine**.

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